molecular formula C15H18FNO2 B2705294 1-[2-(3-Fluorophenyl)-5,5-dimethylmorpholin-4-yl]prop-2-en-1-one CAS No. 2361640-14-2

1-[2-(3-Fluorophenyl)-5,5-dimethylmorpholin-4-yl]prop-2-en-1-one

Cat. No.: B2705294
CAS No.: 2361640-14-2
M. Wt: 263.312
InChI Key: YVADLWUZUPPWDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(3-Fluorophenyl)-5,5-dimethylmorpholin-4-yl]prop-2-en-1-one is a synthetic organic compound that belongs to the class of prop-2-en-1-one derivatives This compound is characterized by the presence of a fluorophenyl group, a dimethylmorpholinyl moiety, and a prop-2-en-1-one backbone

Preparation Methods

The synthesis of 1-[2-(3-Fluorophenyl)-5,5-dimethylmorpholin-4-yl]prop-2-en-1-one typically involves the reaction of 3-fluorobenzaldehyde with 5,5-dimethylmorpholine in the presence of a base, followed by the addition of a suitable enone precursor. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-[2-(3-Fluorophenyl)-5,5-dimethylmorpholin-4-yl]prop-2-en-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

    Addition: The enone moiety can participate in Michael addition reactions with nucleophiles like amines or thiols, forming various adducts.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used but generally include derivatives with modified functional groups.

Scientific Research Applications

1-[2-(3-Fluorophenyl)-5,5-dimethylmorpholin-4-yl]prop-2-en-1-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

    Medicine: The compound is explored for its therapeutic potential in treating various diseases. Its unique structure allows for the design of novel drugs with improved efficacy and reduced side effects.

    Industry: In the industrial sector, the compound is used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 1-[2-(3-Fluorophenyl)-5,5-dimethylmorpholin-4-yl]prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease progression, leading to therapeutic benefits. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

1-[2-(3-Fluorophenyl)-5,5-dimethylmorpholin-4-yl]prop-2-en-1-one can be compared with other similar compounds, such as:

    (E)-1-(4-Fluorophenyl)-3-(3-fluorophenyl)prop-2-en-1-one: This compound has a similar enone backbone but with different substitution patterns on the phenyl rings.

    (E)-1-(3-Bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one: This compound contains a bromophenyl group instead of a dimethylmorpholinyl moiety.

    (E)-3-(3-Methylthiophen-2-yl)-1-p-tolylprop-2-en-1-one: This compound features a thiophenyl group and a tolyl group, providing different chemical properties and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

1-[2-(3-fluorophenyl)-5,5-dimethylmorpholin-4-yl]prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FNO2/c1-4-14(18)17-9-13(19-10-15(17,2)3)11-6-5-7-12(16)8-11/h4-8,13H,1,9-10H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVADLWUZUPPWDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(CN1C(=O)C=C)C2=CC(=CC=C2)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.